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Cat. No.: B1301763

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent
nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug discovery
due to its presence in a wide array of biologically active compounds. The versatility of the
pyrazole ring allows for substitutions at various positions, leading to a diverse range of
pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer
effects. This technical guide focuses on 3-(2-nitrophenyl)-1H-pyrazole, a derivative that
combines the pyrazole nucleus with a nitrophenyl substituent, a common pharmacophore
known to influence biological activity. This document provides a comprehensive overview of its
chemical properties, synthesis, and potential biological significance, based on available data
for the compound and its close structural isomers.

Chemical Identity and Nomenclature

Due to the tautomeric nature of the pyrazole ring in N-unsubstituted pyrazoles, 3-(2-
nitrophenyl)-1H-pyrazole can exist in equilibrium with its 5-(2-nitrophenyl)-1H-pyrazole
tautomer. According to IUPAC nomenclature guidelines, which prioritize the lowest possible
locant numbers for substituents, the preferred name is 3-(2-nitrophenyl)-1H-pyrazole.

Tautomerism of 3-(2-nitrophenyl)-1H-pyrazole
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Tautomeric forms of 3-(2-nitrophenyl)-1H-pyrazole.

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name 3-(2-nitrophenyl)-1H-pyrazole
CAS Number 59844-05-2

Molecular Formula CoH7N30:2

Molecular Weight 189.17 g/mol

C1=CC=C(C(=C1)--INVALID-LINK--
[0-])C2=CN=N[C@H]2

Canonical SMILES

INChI=1S/COH7N302/c13-12(14)8-4-2-1-3-
7(8)9-5-6-10-11-9/h1-6H,(H,10,11)

InChl

Physicochemical Properties

Specific experimental data for the physical properties of 3-(2-nitrophenyl)-1H-pyrazole are not
readily available in the literature. However, data for the isomeric compound, 3-(3-
nitrophenyl)-1H-pyrazole, can provide an estimate.

Table 2: Physicochemical Data (Data for 3-(3-nitrophenyl)-1H-pyrazole[1])

Property Value

Melting Point 124-130 °C

Solubility 11.7 pg/mL (at pH 7.4)[1]

Appearance Expected to be a crystalline solid
Synthesis

A common and effective method for the synthesis of 3-aryl-1H-pyrazoles involves the reaction
of a 3-dicarbonyl compound or its equivalent with hydrazine. A plausible and frequently utilized
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route for the synthesis of 3-(2-nitrophenyl)-1H-pyrazole starts from 2'-nitroacetophenone.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process:
e Formation of a B-enaminone intermediate from the starting ketone.

o Cyclization of the intermediate with hydrazine to form the pyrazole ring.

%
l-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-l-or9
Cyclization
3-(2-nitrophenyl)-1H-pyrazole

Click to download full resolution via product page

General workflow for the synthesis of 3-(2-nitrophenyl)-1H-pyrazole.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common methods for pyrazole synthesis
and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one

e To a solution of 2'-nitroacetophenone (1 equivalent) in a suitable solvent (e.g., toluene or
xylene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 equivalents).

e Heat the reaction mixture to reflux (typically 110-140 °C) for a period of 2-6 hours, monitoring
the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
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* Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This
intermediate may be used in the next step without further purification or can be purified by
crystallization or column chromatography.

Step 2: Synthesis of 3-(2-nitrophenyl)-1H-pyrazole

 Dissolve the crude 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in a
suitable solvent, such as ethanol or acetic acid.

e Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

e Heat the reaction mixture to reflux for 2-8 hours, monitoring by TLC until the starting material
is consumed.

e Cool the reaction mixture to room temperature.

« If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction
mixture into ice-water to induce precipitation.

e Wash the collected solid with cold water and dry under vacuum.

e The crude product can be purified by recrystallization from a suitable solvent (e.qg.,
ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectroscopic data for 3-(2-nitrophenyl)-1H-pyrazole is not widely published,
the expected spectral characteristics can be inferred from the analysis of closely related
compounds, such as its 3-nitrophenyl isomer and other substituted pyrazoles.

Table 3: Predicted Spectroscopic Data
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Technique

Predicted Characteristics

1H NMR

- Aromatic protons of the nitrophenyl group
(multiplets, ~7.5-8.2 ppm).- Protons of the
pyrazole ring (two doublets or multiplets, ~6.5-
7.8 ppm).- A broad singlet for the N-H proton of
the pyrazole ring (>10 ppm), which may be

exchangeable with D20.

13C NMR

- Aromatic carbons of the nitrophenyl group
(~120-150 ppm).- Carbons of the pyrazole ring
(~105-145 ppm).- Carbon bearing the nitro

group will be downfield.

IR (Infrared)

- N-H stretching vibration (~3100-3300 cm™1).-
Aromatic C-H stretching (~3000-3100 cm™1).-
Asymmetric and symmetric NO:z stretching
(~1520-1560 cm~t and 1340-1380 cm~1).- C=N
and C=C stretching of the pyrazole and
aromatic rings (~1400-1600 cm™1).

Mass Spectrometry

- Amolecular ion peak [M]* corresponding to the
molecular weight (189.17 g/mol ).-
Fragmentation pattern may involve the loss of

NO2z and cleavage of the pyrazole ring.

Biological Activity and Potential Applications

The biological activities of 3-(2-nitrophenyl)-1H-pyrazole have not been extensively reported.

However, the broader class of nitrophenyl-substituted pyrazoles has demonstrated a range of

pharmacological effects, suggesting potential areas of interest for this specific isomer.

Potential Pharmacological Activities

 Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory

properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.

o Anticancer Activity: The nitrophenyl moiety is present in several compounds with cytotoxic

and antiproliferative effects. Studies on related nitrophenyl-pyrazoles have shown activity
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against various cancer cell lines.

o Antimicrobial Activity: The pyrazole nucleus is a key component of some antimicrobial
agents.

Hypothetical Sighaling Pathway Involvement

Based on the known activities of related compounds, 3-(2-nitrophenyl)-1H-pyrazole could
potentially modulate inflammatory or cell proliferation pathways. For instance, in an
inflammatory context, it might interfere with the arachidonic acid cascade.
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Hypothetical modulation of the inflammatory cascade.

Conclusion
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3-(2-nitrophenyl)-1H-pyrazole represents a molecule of interest within the broader family of
biologically active pyrazole derivatives. While specific experimental data for this isomer is
limited, this guide provides a framework for its synthesis, characterization, and potential
biological evaluation based on established chemical principles and data from closely related
compounds. Further research is warranted to fully elucidate the physicochemical properties
and pharmacological profile of 3-(2-nitrophenyl)-1H-pyrazole, which may hold promise for
applications in drug discovery and development. Professionals in the field are encouraged to
use this guide as a foundational resource for their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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